molecular formula C25H21ClN2O2S2 B11508240 4-chloro-N-{[2-(methylsulfanyl)-4,6-diphenylpyridin-3-yl]methyl}benzenesulfonamide

4-chloro-N-{[2-(methylsulfanyl)-4,6-diphenylpyridin-3-yl]methyl}benzenesulfonamide

Cat. No.: B11508240
M. Wt: 481.0 g/mol
InChI Key: RYGGJDBAVFYNBN-UHFFFAOYSA-N
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Description

4-Chloro-N-{[2-(methylsulfanyl)-4,6-diphenylpyridin-3-yl]methyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This specific compound features a unique structure with a sulfonamide group attached to a chlorinated benzene ring, which is further connected to a pyridine ring substituted with methylsulfanyl and diphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{[2-(methylsulfanyl)-4,6-diphenylpyridin-3-yl]methyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple aromatic compounds. For instance, a common method involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methylsulfanyl and Diphenyl Groups: The methylsulfanyl and diphenyl groups are introduced through substitution reactions. These reactions often require the use of reagents such as methylthiol and phenylboronic acid, along with catalysts like palladium.

    Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chloride in the presence of a base such as triethylamine.

    Chlorination: The final step involves the chlorination of the benzene ring using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-{[2-(methylsulfanyl)-4,6-diphenylpyridin-3-yl]methyl}benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N-{[2-(methylsulfanyl)-4,6-diphenylpyridin-3-yl]methyl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-{[2-(methylsulfanyl)-4,6-diphenylpyridin-3-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-(2,3-dichlorophenyl)-2-methylbenzenesulfonamide: Similar structure but with different substituents on the benzene ring.

    N-(Benzenesulfonyl)cyanamide: Contains a sulfonamide group but with a cyanamide moiety.

Uniqueness

4-Chloro-N-{[2-(methylsulfanyl)-4,6-diphenylpyridin-3-yl]methyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H21ClN2O2S2

Molecular Weight

481.0 g/mol

IUPAC Name

4-chloro-N-[(2-methylsulfanyl-4,6-diphenylpyridin-3-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C25H21ClN2O2S2/c1-31-25-23(17-27-32(29,30)21-14-12-20(26)13-15-21)22(18-8-4-2-5-9-18)16-24(28-25)19-10-6-3-7-11-19/h2-16,27H,17H2,1H3

InChI Key

RYGGJDBAVFYNBN-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)CNS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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